molecular formula C21H23N3O3 B271952 2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine

2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine

Katalognummer B271952
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: DUMJMWFUBDXUDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine, commonly known as DMPEA-BZ, is a novel compound that has been of interest to the scientific community due to its potential for various applications in the field of pharmacology. DMPEA-BZ is a member of the phenethylamine class of compounds and has been shown to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

DMPEA-BZ has been the subject of several scientific studies due to its potential for various applications in the field of pharmacology. Some of the research applications of DMPEA-BZ include its use as a potential antidepressant, anxiolytic, and cognitive enhancer. DMPEA-BZ has also been shown to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Wirkmechanismus

The mechanism of action of DMPEA-BZ is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. DMPEA-BZ has also been shown to have affinity for the dopamine D2 receptor and the α2-adrenergic receptor. These interactions may contribute to its potential for various pharmacological applications.
Biochemical and Physiological Effects:
DMPEA-BZ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential as an antidepressant and anxiolytic. DMPEA-BZ has also been shown to increase the activity of the cholinergic system, which may contribute to its potential as a cognitive enhancer. Additionally, DMPEA-BZ has been shown to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DMPEA-BZ is its potential for various pharmacological applications. Its wide range of biochemical and physiological effects make it a promising compound for the treatment of several diseases. However, one limitation of DMPEA-BZ is its limited availability. The synthesis of DMPEA-BZ is complex and requires specialized equipment and expertise, which may limit its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of DMPEA-BZ. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases. DMPEA-BZ has been shown to exhibit neuroprotective properties, and further research may reveal its potential for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential as a cognitive enhancer. DMPEA-BZ has been shown to increase the activity of the cholinergic system, which may contribute to its potential as a cognitive enhancer. Further research may reveal its potential for the treatment of cognitive disorders such as dementia and schizophrenia.
Conclusion:
In conclusion, DMPEA-BZ is a novel compound with potential for various applications in the field of pharmacology. Its wide range of biochemical and physiological effects make it a promising compound for the treatment of several diseases. Further research is needed to fully understand its mechanism of action and potential for various pharmacological applications.

Synthesemethoden

The synthesis of DMPEA-BZ involves the reaction of 3-(2-pyrimidinyloxy)benzyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPEA-BZ as a white solid with a high yield.

Eigenschaften

Molekularformel

C21H23N3O3

Molekulargewicht

365.4 g/mol

IUPAC-Name

2-(3,4-dimethoxyphenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine

InChI

InChI=1S/C21H23N3O3/c1-25-19-8-7-16(14-20(19)26-2)9-12-22-15-17-5-3-6-18(13-17)27-21-23-10-4-11-24-21/h3-8,10-11,13-14,22H,9,12,15H2,1-2H3

InChI-Schlüssel

DUMJMWFUBDXUDQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.